molecular formula C20H21NO4 B12674357 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone CAS No. 94313-83-4

1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone

Cat. No.: B12674357
CAS No.: 94313-83-4
M. Wt: 339.4 g/mol
InChI Key: VZCZOEKMIQRLJI-UHFFFAOYSA-N
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Description

1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C18H21NO4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments . This compound is particularly noted for its unique chemical structure, which includes a butoxyethylamino group and a hydroxy group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the butoxyethylamino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

The primary application of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone lies in its anticancer properties. Research has indicated that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating a series of substituted anthraquinones revealed that compounds similar to this compound demonstrated comparable potency to established chemotherapeutic agents like doxorubicin against human glioblastoma and prostate cancer cells .

Table 1: Cytotoxicity of Anthraquinone Derivatives

CompoundCell LineGI50 (µM)Comparison Drug
This compoundSNB-19 (Glioblastoma)XDoxorubicin
4-(Methoxyphenyl)-1-hydroxyanthraquinoneDU-145 (Prostate)YDoxorubicin
2-(Dimethoxyphenyl)-4-bromo-9,10-anthraquinoneMDA-MB-231 (Breast)ZDoxorubicin

Note: GI50 values are hypothetical and should be replaced with actual data from experimental results.

Dyes and Pigments

Anthraquinones are widely used as dyes due to their vibrant colors and stability. This compound can be utilized in textile dyeing processes, providing deep hues and excellent fastness properties. Its chemical structure allows for modifications that can enhance its dyeing capabilities on various substrates.

Table 2: Dyeing Properties of Anthraquinones

PropertyValue
Color FastnessExcellent
Solubility in WaterModerate
Light FastnessHigh

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted the potential of anthraquinones, including derivatives like this compound, to inhibit cytochrome P450 enzymes, particularly CYP1B1, which is linked to tumor development . This inhibition may contribute to the compound's anticancer properties by preventing metabolic activation of procarcinogens.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antitumor efficacy of various anthraquinone derivatives, including this compound. The study involved treating different cancer cell lines with varying concentrations of the compound and assessing cell viability through MTT assays. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study 2: Dyeing Application

A practical application case study involved the use of this compound in dyeing cotton fabrics. The study assessed color yield, fastness properties, and environmental impact compared to traditional dyes. The findings showed that this compound not only provided vibrant color but also exhibited lower toxicity levels than conventional synthetic dyes.

Mechanism of Action

The mechanism of action of 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxyanthraquinone: Lacks the butoxyethyl group but shares the anthraquinone core.

    1-[(2-Hydroxyethyl)amino]-4-hydroxyanthraquinone: Similar structure but with a hydroxyethyl group instead of butoxyethyl.

    1-[(2-Methoxyethyl)amino]-4-hydroxyanthraquinone: Contains a methoxyethyl group instead of butoxyethyl.

Uniqueness

1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is unique due to the presence of the butoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific solubility and reactivity characteristics are desired .

Biological Activity

1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone is a synthetic compound belonging to the anthraquinone family, characterized by its unique structure that includes a butoxyethylamino group attached to the anthraquinone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C20_{20}H21_{21}N O4_{4}
  • CAS Number : 16206120
  • Structural Characteristics : The presence of the butoxyethylamino group enhances solubility and biological reactivity, which are crucial for its potential therapeutic applications .

Research indicates that anthraquinone derivatives, including this compound, may exert their biological effects through several mechanisms:

  • DNA Intercalation : These compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : They may inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication .
  • Antimicrobial Activity : Some studies have shown that hydroxyanthraquinones exhibit antimicrobial properties against various microorganisms, suggesting a broad spectrum of biological activity .

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of cellular metabolism and proliferation .

Antimicrobial Effects

In vitro studies have shown that this compound exhibits activity against several microbial species, including:

  • Bacillus subtilis
  • Candida albicans
    These effects are likely due to the compound's ability to disrupt cell membrane integrity and inhibit cellular functions .

Study on Anticancer Properties

A study conducted on the anticancer properties of anthraquinone derivatives highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Efficacy Testing

Another study evaluated the antimicrobial efficacy of various hydroxyanthraquinones, including this compound. The plate-diffusion method was employed, revealing that while some derivatives showed no activity against Escherichia coli, they were effective against Bacillus cereus and Saccharomyces cerevisiae .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected anthraquinone derivatives:

Compound NameStructureBiological Activity
This compoundStructureCytotoxicity against cancer cells; antimicrobial effects
1-Amino-4-hydroxyanthraquinoneStructureModerate cytotoxicity; used in dye applications
1-(Dimethylamino)-4-(ethyl)anthraquinoneStructureHigh reactivity; potential for drug development

Toxicological Considerations

While promising, the biological activities of this compound raise concerns regarding toxicity. Studies have indicated that certain anthraquinones may exhibit genotoxicity and carcinogenicity. Therefore, thorough evaluations are necessary to assess the safety profile of this compound before clinical applications .

Properties

CAS No.

94313-83-4

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-(2-butoxyethylamino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H21NO4/c1-2-3-11-25-12-10-21-15-8-9-16(22)18-17(15)19(23)13-6-4-5-7-14(13)20(18)24/h4-9,21-22H,2-3,10-12H2,1H3

InChI Key

VZCZOEKMIQRLJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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